N-(3-Methyl-1,2-thiazol-5-yl)oxane-2-carboxamide
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Overview
Description
N-(3-Methyl-1,2-thiazol-5-yl)oxane-2-carboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. This particular compound features a thiazole ring substituted with a methyl group at the 3-position and an oxane-2-carboxamide moiety at the 5-position. Thiazoles are significant in medicinal chemistry due to their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2-thiazol-5-yl)oxane-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the oxane-2-carboxamide group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1,2-thiazole with oxane-2-carboxylic acid derivatives in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1,2-thiazol-5-yl)oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxane-2-carboxamide moiety, potentially converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2- and 5-positions .
Scientific Research Applications
N-(3-Methyl-1,2-thiazol-5-yl)oxane-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1,2-thiazol-5-yl)oxane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxane-2-carboxamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(3-Methyl-1,2-thiazol-5-yl)oxane-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxane-2-carboxamide group differentiates it from other thiazole derivatives, potentially enhancing its solubility and bioavailability .
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)oxane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-9(15-12-7)11-10(13)8-4-2-3-5-14-8/h6,8H,2-5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOALDLHDXSGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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